![molecular formula C13H11N5OS B2839010 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 1058495-93-4](/img/structure/B2839010.png)

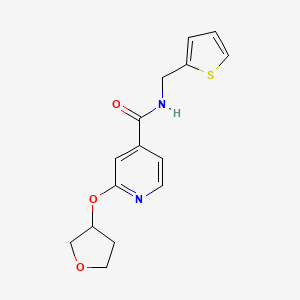

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

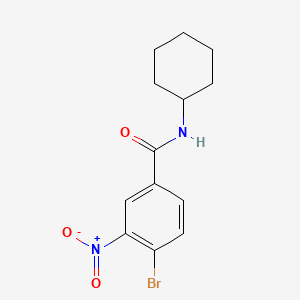

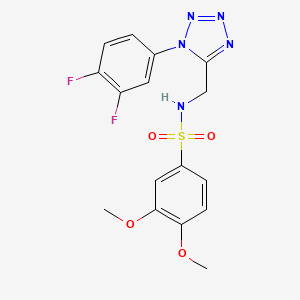

The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule that contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 3-position with a methyl group and at the 7-position with a thioether linkage to a phenylethanone moiety .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the triazolopyrimidine core, with the electron-donating methyl group and the electron-withdrawing phenylethanone group likely influencing the electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. As a complex organic molecule, it would be expected to have a relatively high molecular weight .Applications De Recherche Scientifique

Antimicrobial and Antitumor Agents

A series of compounds structurally related to "2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone" have been prepared with potential antimicrobial and antitumor activities. For instance, some studies have focused on the synthesis of thiazolopyrimidines and triazolopyrimidines, demonstrating promising activity against various microbial strains and cancer cell lines. The detailed synthesis, spectroscopic, and biological data of these compounds highlight their significance in pharmaceutical research and development (El-Bendary et al., 1998; Abdelriheem et al., 2017; Gomha et al., 2018).

Synthesis of Novel Organic Molecules

Research into novel synthetic routes for the creation of complex organic molecules is a significant application area. Various methods have been developed for synthesizing pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocyclic compounds, which are beneficial as antimetabolites in purine biochemical reactions and exhibit antitrypanosomal activity. These synthetic methodologies enable the construction of molecules with diverse biological activities, contributing to the exploration of new therapeutic agents (Zheng et al., 2014; Lahmidi et al., 2019).

Structural and Mechanistic Insights

Some studies provide structural elucidation and mechanistic insights into the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds. These works detail the reactions involved in forming these molecules, including cyclocondensations, and offer comprehensive analysis through microanalysis, spectral data, and computational calculations. Understanding these mechanisms is crucial for developing novel compounds with tailored properties for specific scientific or therapeutic applications (Hassneen & Abdallah, 2003; Mabkhot et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .

Biochemical Pathways

The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have good bioavailability .

Result of Action

The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also induces apoptosis within HCT cells .

Propriétés

IUPAC Name |

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-18-12-11(16-17-18)13(15-8-14-12)20-7-10(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOTZRALIQZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=CC=C3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)

![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)

![(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2838935.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)

![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)